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Hirudin (55-65) (sulfated)

Cat. No.: B12390937
M. Wt: 1491.5 g/mol
InChI Key: DRTFLFZDIZEZKV-JXKVUTFHSA-N
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Description

Historical Context of Hirudin Discovery and Early Research

The anticoagulant properties of leech saliva were first scientifically described in 1884 by Haycraft. nih.govmdpi.com However, it wasn't until 1904 that the active substance was isolated and named "hirudin" by Jacoby. nih.govmdpi.comnih.gov A significant milestone in hirudin research occurred in 1955 when Markwardt successfully purified the compound, paving the way for more detailed investigations into its mechanism of action. nih.govmdpi.com The complete amino acid sequence of hirudin was finally elucidated in 1984. nih.govmdpi.com These early discoveries laid the groundwork for understanding its powerful antithrombotic effects and spurred the development of recombinant hirudin and its derivatives for therapeutic applications. nih.govmdpi.comnih.gov

Structural Overview of Hirudin and its Functional Domains

Natural hirudin is a single-chain polypeptide typically composed of 65 amino acids. wikipedia.orgmdpi.com Its structure is characterized by two distinct domains: a compact N-terminal domain and a flexible, extended C-terminal tail. wikipedia.orgrcsb.orgebi.ac.uk The N-terminal domain, stabilized by three disulfide bonds, interacts with the active site of thrombin. nih.govrcsb.org In contrast, the C-terminal domain is rich in acidic amino acid residues and is responsible for binding to the fibrinogen-binding exosite of thrombin, also known as exosite-1. nih.govrcsb.orgmdpi.com This dual-mode interaction accounts for the high affinity and specificity of hirudin for thrombin. rcsb.orgresearchgate.net

Significance of C-Terminal Hirudin Fragments in Thrombin Inhibition

Research has demonstrated that fragments derived from the C-terminus of hirudin retain the ability to inhibit thrombin, albeit with lower efficiency than the full-length protein. mdpi.com These C-terminal peptides, including the Hirudin (55-65) fragment, specifically target thrombin's exosite-1. mdpi.comresearchgate.net By binding to this site, they competitively block the interaction of thrombin with its primary substrate, fibrinogen, thereby inhibiting clot formation. mdpi.comresearchgate.net Studies have shown that synthetic C-terminal fragments can effectively block thrombin-induced processes. core.ac.uknih.gov For instance, a 12-residue peptide corresponding to hirudin (54-65) was shown to inhibit thrombin-induced neutrophil chemotaxis. nih.gov The C-terminal fragment (53-64), known as hirugen, which is acetylated and contains a sulfated tyrosine, also acts as a competitive inhibitor of thrombin at its fibrinogen binding site. researchgate.net

Overview of Tyrosine Sulfation as a Post-Translational Modification and its Functional Implications

Tyrosine sulfation is a crucial post-translational modification (PTM) where a sulfate (B86663) group is added to the hydroxyl group of a tyrosine residue. patsnap.comprotpi.ch This modification is catalyzed by tyrosylprotein sulfotransferases (TPSTs) and occurs in the trans-Golgi network. protpi.chrsc.org The addition of a negatively charged sulfate group can significantly alter a protein's structure and function, particularly its interactions with other proteins. patsnap.comacs.org Tyrosine sulfation is known to play a vital role in various biological processes, including blood clotting and inflammation. patsnap.com For many proteins, this modification is essential for their biological activity, often enhancing binding affinities and stabilizing protein-protein complexes. acs.orgacs.org

Research Rationale for Investigating Hirudin (55-65) (Sulfated) and its Derivatives

Data Tables

Table 1: Key Properties of Hirudin and its Fragments

Feature Description
Full-Length Hirudin
Amino Acid Count 65 wikipedia.org
N-Terminal Domain Compact, contains three disulfide bonds, binds to thrombin's active site nih.govrcsb.org
C-Terminal Domain Extended, acidic, binds to thrombin's exosite-1 nih.govrcsb.org
Hirudin (55-65) (sulfated)
Function Inhibits thrombin by binding to exosite-1 mdpi.comresearchgate.net

Table 2: Chronology of Key Hirudin Research Milestones

Year Discovery/Milestone Reference(s)
1884 First scientific report of anticoagulant properties of leech extract nih.govmdpi.comnih.gov
1904 The anticoagulant substance is named "hirudin" nih.govmdpi.comnih.gov
1955 Successful purification of hirudin nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H90N12O27S B12390937 Hirudin (55-65) (sulfated)

Properties

Molecular Formula

C64H90N12O27S

Molecular Weight

1491.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H90N12O27S/c1-5-33(4)53(75-58(92)41(21-26-51(84)85)68-55(89)38(18-23-48(78)79)69-60(94)44(29-34-10-7-6-8-11-34)72-54(88)37(65)31-52(86)87)63(97)76-27-9-12-46(76)62(96)70-40(20-25-50(82)83)56(90)67-39(19-24-49(80)81)57(91)74-45(30-35-13-15-36(16-14-35)103-104(100,101)102)61(95)73-43(28-32(2)3)59(93)71-42(64(98)99)17-22-47(66)77/h6-8,10-11,13-16,32-33,37-46,53H,5,9,12,17-31,65H2,1-4H3,(H2,66,77)(H,67,90)(H,68,89)(H,69,94)(H,70,96)(H,71,93)(H,72,88)(H,73,95)(H,74,91)(H,75,92)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,98,99)(H,100,101,102)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,53-/m0/s1

InChI Key

DRTFLFZDIZEZKV-JXKVUTFHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Molecular Mechanisms of Thrombin Interaction and Inhibition by Hirudin 55 65 Sulfated

Characterization of Thrombin Exosite I Binding

The binding of Hirudin (55-65) (sulfated) to thrombin exosite I is a multi-step process characterized by an initial long-range electrostatic attraction, followed by the formation of specific, high-affinity contacts and mutual conformational changes that stabilize the complex.

Electrostatic Steering and Initial Encounter Complex Formation

The interaction between the highly acidic Hirudin (55-65) (sulfated) peptide and the positively charged exosite I of thrombin is initiated by a process known as electrostatic steering. acs.org The complementary electrostatic fields of the two molecules guide them toward each other, significantly enhancing the rate of their association. acs.org This long-range attraction facilitates the formation of an initial, transient encounter complex. acs.org This first step is largely diffusion-controlled and is highly dependent on the ionic strength of the surrounding medium; an increase in ionic strength can decrease the association rate by shielding the electrostatic interactions. acs.org

Identification of Key Residues in Thrombin and Hirudin (55-65) (Sulfated) Involved in Exosite I Recognition

The high affinity and specificity of the Hirudin (55-65) (sulfated)-thrombin interaction are dictated by a network of specific contacts between key amino acid residues in both molecules. For Hirudin (55-65) (sulfated), the acidic residues, particularly the sulfated tyrosine at position 63 (Tyr63), are of paramount importance. The sulfate (B86663) group on Tyr63 dramatically increases the peptide's inhibitory potency, contributing significantly to the binding energy. nih.gov Other critical residues in the hirudin fragment include Phenylalanine at position 56 (Phe56), Glutamic acid at position 57 (Glu57), Isoleucine at position 59 (Ile59), Proline at position 60 (Pro60), and Leucine at position 64 (Leu64). nih.gov

On the thrombin side, exosite I is a groove-like structure composed of several positively charged and hydrophobic residues that form the binding pocket for the hirudin fragment. Key residues in thrombin's exosite I that are crucial for this interaction have been identified through structural and mutagenesis studies.

Thrombin ResidueHirudin (55-65) (sulfated) Interacting Residue(s)Nature of Interaction
Arg73Asp55Ionic Interaction
Arg75Glu57Ionic Interaction
Tyr76Sulfated Tyr63Hydrogen Bonding
Arg77aGlu58Ionic Interaction
Lys81Sulfated Tyr63Salt Bridge
Hydrophobic patchPhe56, Ile59, Leu64Hydrophobic Interactions

Conformational Changes in Thrombin and Peptide Upon Complex Formation

The binding of Hirudin (55-65) (sulfated) to thrombin is not a simple lock-and-key mechanism but rather involves an induced-fit process with significant conformational changes in both molecules. acs.org In its unbound state in solution, the C-terminal tail of hirudin is largely disordered. However, upon binding to thrombin's exosite I, the Hirudin (55-65) (sulfated) fragment adopts a more ordered and stable conformation. acs.org Specifically, the last five residues of the peptide form a 310 helical turn, which fits snugly into a hydrophobic patch on the thrombin surface, thereby stabilizing the complex. researchgate.net

Concurrently, thrombin also undergoes conformational adjustments upon peptide binding. Thermodynamic studies have revealed significant changes in the 70-80 loop of exosite I. acs.org These conformational rearrangements in both the inhibitor and the enzyme are crucial for the formation of the final, high-affinity complex and are a hallmark of the dynamic nature of this protein-peptide interaction.

Quantitative Analysis of Thrombin Inhibitory Activity

The potency and specificity of Hirudin (55-65) (sulfated) as a thrombin inhibitor have been quantified through rigorous kinetic and equilibrium binding studies. These analyses provide a numerical basis for understanding the strength and dynamics of the interaction.

Determination of Inhibition Constants (Ki) and Specificity Profiles

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. The sulfation of Tyr63 in the hirudin fragment is critical for its high-affinity binding. Studies comparing the sulfated and non-sulfated forms of hirudin peptides have consistently shown that the presence of the sulfate group enhances the inhibitory activity by approximately ten-fold. While the Ki for full-length native hirudin is in the femtomolar range (approximately 20-25 fM), the C-terminal fragments exhibit lower but still potent inhibition. nih.gov A study comparing the inhibitory effects of various peptides on thrombin binding determined a Ki value of 0.054 µM for sulfo-Hirudin (54-65). nih.gov

InhibitorKi Value (µM)Reference
sulfo-Hirudin (54-65)0.054 nih.gov
non-sulfated Hirudin (55-65)0.29 nih.gov

The specificity profile of Hirudin (55-65) (sulfated) is exceptionally high for thrombin. Its inhibitory action is directed solely at exosite I, and it does not interact with the active site of the enzyme. This distinguishes it from the full-length hirudin, which is a bivalent inhibitor that binds to both the active site and exosite I.

Kinetic Studies of Thrombin-Hirudin (55-65) (Sulfated) Complex Formation and Dissociation

While specific on- and off-rates (kon and koff) for the Hirudin (55-65) (sulfated) fragment are not extensively documented, the dissociation constant (Kd), which is the ratio of koff to kon, is known to be in the nanomolar to low micromolar range. For instance, fluorescence titration experiments have determined dissociation constants for Tyr63-sulfated hirudin-(54–65) peptide binding to thrombin to be approximately 48 nM in the presence of sodium ions and 270 nM in its absence, highlighting the allosteric influence of ion binding on the affinity of exosite I. nih.gov The very low dissociation constant of the full-length sulfated hirudin (in the femtomolar range) is a result of an extremely slow dissociation rate, a consequence of its bivalent interaction with thrombin. nih.gov The C-terminal fragment, binding only to exosite I, would be expected to have a faster dissociation rate. The maximum association constant for full-length hirudin binding to thrombin has been reported as 4.7 x 108 M-1s-1, with a minimum dissociation constant of 2.3 x 10-14 M. nih.gov

Thermodynamic Characterization of Binding Energetics

The binding of the sulfated C-terminal fragment of hirudin, encompassing amino acid residues 55-65, to thrombin is a thermodynamically complex process. The interaction is primarily driven by nonpolar interactions at the fibrinogen recognition exosite of thrombin. acs.orgacs.org A detailed analysis of the binding energetics reveals significant contributions from both enthalpy and entropy, as well as a notable change in heat capacity, which provides insights into the structural rearrangements that accompany complex formation.

Analysis of Enthalpic and Entropic Contributions to Binding Affinity

The interaction between the hirudin (54-65) fragment and human α-thrombin is predominantly driven by a favorable enthalpic contribution. nih.gov This indicates that the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions, releases a significant amount of energy. crystalerice.org In contrast, the entropic contribution is slightly unfavorable, suggesting a net increase in order upon binding. nih.gov

Studies on analogs of a synthetic bivalent thrombin inhibitor containing the hirudin (55-65) segment have further elucidated the contributions of individual nonpolar side chains to the binding thermodynamics. The interactions of the side chains of IleH59, ProH60, TyrH63, and LeuH64 with thrombin are primarily enthalpy-driven. acs.org Conversely, the contribution of the PheH56 side chain is entropy-driven, a finding that molecular modeling suggests may be due to a significant conformational change upon its substitution. acs.org

A key observation is the strong correlation between the binding free energy and the hydrophobicity of the molecular surface. Tighter binding is associated with the burial of more nonpolar atoms and the exposure of more polar atoms to the solvent upon formation of the complex. acs.org

The following table summarizes the thermodynamic parameters for the interaction of the hirudin (54-65) peptide with human α-thrombin. nih.gov

Thermodynamic ParameterValueUnit
Change in Enthalpy (ΔH)-47.3 ± 2.51kJ/mol
-11.3 ± 0.6kcal/mol
Change in Entropy (ΔS)-42.7 ± 7.9J/mol·K
-10.2 ± 1.9cal/mol·K

Investigation of Heat Capacity Changes and Coupled Folding Transitions

A hallmark of the interaction between hirudin and thrombin is a large negative change in heat capacity (ΔCp). nih.gov This phenomenon is indicative of significant structural changes occurring upon binding, specifically the folding of previously disordered regions in both the inhibitor and the protease. nih.gov Thermodynamic studies support the notion of structural ordering of the hirudin peptide upon complex formation. unipd.it

The binding of hirudin to thrombin is accompanied by substantial coupled folding transitions. nih.gov It is proposed that in the unbound state, several surface loops of thrombin are disordered. nih.gov Upon binding of hirudin, these loops, along with the disordered C-terminal tail of hirudin, adopt a more ordered conformation. nih.govportlandpress.comembopress.org This coupled folding buries a significant amount of nonpolar surface area, which is a major contributor to the observed negative heat capacity change. nih.gov

While direct ΔCp values for the isolated sulfated hirudin (55-65) fragment are not detailed in the provided context, the principles derived from the study of the full-length hirudin and its larger fragments are considered relevant. The magnitude of the heat capacity change is unprecedented for protease-inhibitor interactions and underscores the extensive conformational rearrangements integral to this high-affinity binding. nih.gov

Structure Activity Relationship Sar Studies of Hirudin 55 65 Sulfated

Role of Tyrosine Sulfation in Enhancing Thrombin Binding and Inhibitory Potency

Tyrosine-O-sulfation is a key post-translational modification that dramatically enhances the affinity and inhibitory activity of hirudin and its C-terminal fragments towards thrombin. rhhz.netportlandpress.com This modification introduces a negatively charged sulfate (B86663) group, which significantly strengthens the electrostatic interactions with the positively charged residues within thrombin's exosite I. diva-portal.orgresearchgate.net

The presence of a sulfate group on Tyr63 is a primary determinant of the high-affinity binding of the hirudin C-terminal tail to thrombin. portlandpress.com Comparative studies consistently demonstrate that the sulfated form of hirudin (55-65) exhibits a markedly higher inhibitory potency than its non-sulfated counterpart. The sulfation of Tyr63 can increase the affinity of hirudin for thrombin by more than tenfold. portlandpress.commdpi.com For instance, the sulfated form of a hirudin dodecapeptide (Hmed_HV1) displayed a 10-fold increase in binding affinity for thrombin compared to the unsulfated version. diva-portal.org This enhancement is attributed to the formation of a salt bridge and an extended hydrogen-bond network between the sulfated tyrosine and thrombin. researchgate.net Recombinantly produced hirudins that lack this sulfation, such as lepirudin and desirudin, exhibit lower binding affinities than natural, sulfated hirudin. diva-portal.org

Table 1: Comparative Inhibitory Activity of Sulfated vs. Non-Sulfated Hirudin Peptides

Peptide Modification Thrombin Inhibition (Ki or relative activity) Reference
Natural Hirudin Sulfated at Tyr63 Ki ≈ 25 fM diva-portal.org
Recombinant Hirudin (e.g., Lepirudin) Non-sulfated Ki ≈ 300 fM diva-portal.org
Hirudin dodecapeptide (Hmed_HV1) Sulfated 10-fold higher affinity than non-sulfated form diva-portal.org
Hirudin dodecapeptide (Hmed_HV1) Non-sulfated Baseline affinity diva-portal.org

The position of the sulfated tyrosine residue within the hirudin fragment is critical for its activity. Studies involving the synthesis of various sulfated analogues have revealed that sulfation at position 63 (Tyr63) consistently leads to a significant increase in antithrombin potency. nih.gov In contrast, sulfation at other positions can have a neutral or even detrimental effect. For example, the sulfation of a residue at a position corresponding to hirudin's Phe56 resulted in a tenfold loss of potency. nih.gov This highlights the specific and optimized nature of the interaction between the sulfated Tyr63 and thrombin's exosite I.

Influence of Peptide Length and N-Terminal Acetylation on Activity

The length of the hirudin C-terminal peptide fragment influences its inhibitory activity. The minimal sequence required for anticoagulant activity appears to be hirudin (56-64). nih.gov Fragments such as hirudin (54-65) and (55-65) are commonly studied and exhibit potent activity, particularly when sulfated. medchemexpress.comeurogentec.commedchemexpress.comechelon-inc.com

N-terminal acetylation of these fragments has been shown to increase their biostability. google.com Furthermore, acetylation can enhance the inhibitory potency. For example, Ac-hirudin(55-65) shows increased potency compared to the non-acetylated hirudin(55-65). nih.gov This is thought to be due to the removal of the positive charge of the N-terminal amino group, which may have an unfavorable interaction with the binding site on thrombin. nih.gov Acetyl-Hirudin (54-65) (sulfated) has been shown to bind directly to the thrombin-rHCII(L444R) complex and disrupt interactions involving exosite I. medchemexpress.com

Contribution of Specific Amino Acid Residues and Substitutions within the (55-65) Sequence to Exosite I Recognition

The interaction between the hirudin (55-65) peptide and thrombin's exosite I is not solely dependent on the sulfated tyrosine. Several other amino acid residues within this sequence make crucial contributions through both hydrophobic and ionic interactions. diva-portal.org

Key residues identified through substitution studies include Phe56, Glu57, Ile59, Pro60, and Leu64. acs.orgnih.gov

Phe56: Substitution of this aromatic residue generally leads to a decrease in potency, indicating its importance in hydrophobic interactions with thrombin. nih.govacs.org

Ile59: The side chain of Ile59 plays a critical role in binding. Replacing it with valine reduces affinity, and substitution with glycine (B1666218) drastically diminishes the inhibitory activity by over 6000-fold. nactem.ac.uk

Pro60: Mutation of Pro60 to alanine (B10760859) or glycine results in an approximately 10-fold increase in the inhibition constant (Ki), signifying a loss of potency. acs.org

Table 2: Effect of Amino Acid Substitutions in Hirudin (55-65) on Thrombin Inhibition

Original Residue Substitution Effect on Inhibitory Potency Reference
Phe56 Tyr Potency retained nih.gov
Phe56 p-Cl-Phe Decreased potency nih.gov
Phe56 Phenylglycine Decreased potency nih.gov
Ile59 Valine 5.7-fold reduction in affinity nactem.ac.uk
Ile59 Glycine 6300-fold reduction in affinity nactem.ac.uk
Pro60 Alanine/Glycine ~10-fold increase in Ki (decreased potency) acs.org

Peptide Conformation and Flexibility in Relation to Thrombin Recognition

The C-terminal tail of hirudin is largely disordered in solution but adopts a more defined conformation upon binding to thrombin's exosite I. rhhz.netnih.gov This induced fit involves significant conformational rearrangement of both the peptide and the exosite. nih.govunipd.it Nuclear Magnetic Resonance (NMR) studies have shown that even in its free state, the hirudin (55-65) peptide populates ordered conformations that are similar to its thrombin-bound state. nih.gov Specifically, the C-terminal portion of the peptide exhibits a propensity for a 3(10)-helical conformation. nih.gov

Synthesis and Advanced Analytical Methodologies for Hirudin 55 65 Sulfated Research

Academic Synthesis Strategies for Hirudin (55-65) (Sulfated) and Analogs

The creation of homogeneously sulfated hirudin fragments requires precise chemical strategies that can introduce the sulfate (B86663) group at a specific tyrosine residue without affecting other functional groups in the peptide chain.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like hirudin fragments. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process simplifies the purification of intermediates, as reagents and by-products are easily washed away. For the synthesis of sulfated peptides, a common approach involves a late-stage, on-resin sulfation after the full peptide sequence has been assembled. This strategy has been successfully employed to generate differentially modified variants of hirudin for functional studies. nih.gov The choice of protecting groups for the amino acid side chains is crucial to prevent unwanted side reactions during both peptide assembly and the final sulfation step.

A general workflow for the synthesis of a peptide like Hirudin (55-65) using Fmoc-SPPS is outlined below:

StepDescriptionReagents/Conditions
1. Resin SwellingThe solid support (resin) is swollen in a suitable solvent to allow for efficient reaction kinetics.Dichloromethane (DCM) or Dimethylformamide (DMF)
2. Fmoc DeprotectionThe N-terminal Fmoc protecting group of the resin-bound amino acid is removed.20% piperidine (B6355638) in DMF
3. Amino Acid CouplingThe next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus.Coupling reagents (e.g., HBTU, HATU), a base (e.g., DIPEA), and the protected amino acid in DMF
4. WashingThe resin is washed to remove excess reagents and by-products.DMF, DCM
5. RepeatSteps 2-4 are repeated for each subsequent amino acid in the sequence.
6. On-Resin SulfationAfter assembly of the full peptide chain, the specific tyrosine residue is sulfated while the peptide is still attached to the resin.Sulfating agent (e.g., SO3-DMF complex)
7. Cleavage and DeprotectionThe peptide is cleaved from the resin, and all side-chain protecting groups are removed.Cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers)
8. PurificationThe crude peptide is purified to obtain the final product.Reverse-phase high-performance liquid chromatography (RP-HPLC)

Enzymatic methods offer a highly specific alternative for the sulfation of tyrosine residues. Tyrosylprotein sulfotransferases (TPSTs) are enzymes that catalyze the transfer of a sulfate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a tyrosine residue. nih.gov This approach can yield homogeneously sulfated products with high efficiency and specificity.

In a notable study, sulfotransferase from the bacterium Eubacterium A-44 was used for the enzymatic O-sulfation of tyrosine residues in a recombinant hirudin variant-1 analog. nih.gov While the native recombinant hirudin was not a substrate for this enzyme, an analog with tyrosine substitutions at positions 61 and 62 was successfully sulfated. nih.gov This resulted in the production of three distinct sulfated analogs, demonstrating the potential of enzymatic methods to generate specific sulfated hirudin derivatives for structure-activity relationship studies. nih.gov The resulting monosulfated and bisulfated analogs showed significantly increased thrombin inhibitory potency compared to the unsulfated form. nih.gov

Chemical sulfation provides a versatile approach for modifying peptides. One established method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and sulfuric acid in an organic solvent. google.comnih.gov This method has been successfully applied to sulfate the tyrosine residue of a synthetic dodecapeptide designed as a hirudin mimic, resulting in a tenfold increase in its inhibitory activity. nih.gov The reaction is typically carried out by reacting the purified, unprotected peptide with DCC and sulfuric acid concurrently. google.com For larger-scale reactions, the peptide is first dissolved in an organic solvent like dimethylformamide and treated with a dehydrating agent such as DCC before the addition of sulfuric acid. google.com However, this method can sometimes lead to side reactions, such as sulfonation of the meta carbon of the tyrosine benzoyl ring. google.com

Other chemical sulfating agents include sulfur trioxide complexes with pyridine (B92270) or DMF. bham.ac.uk The choice of the sulfating agent and reaction conditions is critical to achieve selective O-sulfation of the tyrosine hydroxyl group while minimizing side reactions on other sensitive amino acid residues.

Advanced Mass Spectrometry for Sulfopeptide Analysis and Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of post-translationally modified peptides like sulfated hirudin. However, the analysis of sulfopeptides presents unique challenges due to the nature of the sulfate modification.

A primary challenge in the mass spectrometric analysis of sulfopeptides is the lability of the sulfate group, particularly in positive ion mode. nih.govnih.gov During common fragmentation techniques like collision-induced dissociation (CID), sulfated peptides readily lose the SO3 group from the precursor ion as the collision energy is increased. nih.gov This often results in the observation of the non-sulfated form of the peptide, making it difficult to retain the modification for detailed structural analysis. nih.gov In contrast, phosphorylated peptides, which are isobaric to sulfated peptides, typically retain their phosphate (B84403) group under similar CID conditions, allowing for site-specific identification. nih.gov

The propensity for sulfate loss can, however, be used as a diagnostic tool. The observation of a neutral loss of 80 Da (the mass of SO3) is a characteristic feature of sulfated peptides. nih.gov The number of observed 80 Da losses can indicate the number of sulfation sites on a peptide. nih.gov To overcome the issue of sulfate loss and improve the signal of the intact sulfopeptide, analysis in the negative ion mode is often advantageous, as it provides greater stability to the sulfated peptide anions. nih.govlu.se

Comparison of Mass Spectrometry Behavior: Sulfation vs. Phosphorylation

Feature Sulfated Peptides Phosphorylated Peptides
Modification Lability (Positive Ion CID) Highly labile, readily loses SO3 (-80 Da) Generally stable, retains phosphate group
Site-Specific Information (Positive Ion CID) Difficult to obtain as the sulfate is lost before backbone fragmentation Readily obtained through fragmentation of the modified peptide
Diagnostic Fragmentation Neutral loss of 80 Da Reporter ions (e.g., for phosphotyrosine)
Optimal Ionization Mode Negative ion mode often preferred for stability Positive ion mode is commonly used

Precisely determining the location of the sulfate group on the tyrosine residue is crucial for understanding its functional role. While traditional CID in positive ion mode is often insufficient for localizing the sulfate moiety due to its lability, several advanced MS techniques can be employed. nih.gov

Electron-based fragmentation methods, such as electron capture dissociation (ECD) and electron transfer dissociation (ETD), can be more effective in preserving the labile sulfate group on the peptide backbone fragments, thereby enabling site localization. nih.gov More recently, electron activated dissociation (EAD) has been shown to be a powerful tool for unambiguously localizing sulfation sites by generating diagnostic fragments that retain the intact sulfate group. nih.gov

Another strategy involves a subtractive-based identification method. In this approach, free tyrosine residues in a peptide are chemically modified (e.g., acetylated) prior to MS analysis. nih.gov Consequently, any unmodified tyrosine residues detected after MS/MS analysis must have originated from a site where a sulfate group was lost during the analysis, thus indirectly identifying the sulfation site. nih.gov

The use of negative ion mode mass spectrometry is also a valuable approach, as the increased stability of the deprotonated sulfopeptides allows for better retention of the modification during fragmentation, facilitating the identification of the sulfated tyrosine residue. nih.govlu.se

Application of Tandem Mass Spectrometry Fragmentation Techniques (e.g., CID, HCD, ETD)

Tandem mass spectrometry (MS/MS) is a cornerstone for the structural elucidation of peptides, including those with post-translational modifications like sulfation. The choice of fragmentation technique is critical for obtaining comprehensive sequence information while preserving the labile sulfate group.

Collision-Induced Dissociation (CID): As the most widely used fragmentation method, CID involves the collision of precursor ions with neutral gas molecules, leading to the cleavage of amide bonds along the peptide backbone. semanticscholar.orgwalshmedicalmedia.com This process generates predominantly b- and y-type fragment ions, which provide sequence information. walshmedicalmedia.com However, CID is often unsuitable for analyzing peptides with labile modifications like sulfation, as the high-energy collisions can lead to the neutral loss of the sulfate group, complicating spectral interpretation and site localization. walshmedicalmedia.com

Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that occurs in a separate collision cell. walshmedicalmedia.comthermofisher.com It provides higher fragmentation energy and can generate a broader range of fragment ions, including those from secondary fragmentation. walshmedicalmedia.com While HCD also produces b- and y-type ions, the higher energy can be beneficial for certain applications but may still pose a challenge for preserving labile modifications. walshmedicalmedia.comthermofisher.com

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide precursor. walshmedicalmedia.comthermofisher.com This process induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. walshmedicalmedia.comproteomesoftware.com A key advantage of ETD is its ability to preserve labile post-translational modifications, making it particularly well-suited for the analysis of sulfated peptides like Hirudin (55-65). walshmedicalmedia.com This allows for confident localization of the sulfate group on the tyrosine residue. umich.edu

Fragmentation TechniquePrimary Ion TypesSuitability for Sulfated PeptidesKey Characteristics
CID b- and y-ionsLowProne to neutral loss of the sulfate group. walshmedicalmedia.com
HCD b- and y-ionsModerateHigher fragmentation energy, can still lead to sulfate loss. walshmedicalmedia.com
ETD c- and z-ionsHighPreserves labile modifications, ideal for sulfation site analysis. walshmedicalmedia.comthermofisher.com

Sulfoproteomics Workflows for Identification of Novel Tyrosine Sulfoproteins

The identification of tyrosine-sulfated proteins within complex biological samples requires specialized "sulfoproteomics" workflows. These workflows are designed to enrich for low-abundance sulfopeptides and distinguish them from the more common phosphopeptides, which are isobaric.

A recently developed workflow leverages techniques from phosphoproteomics, including serial enrichment strategies followed by high-resolution, high-mass-accuracy MS and tandem MS analysis. nih.govacs.org This approach allows for the co-enrichment of sulfopeptides and their subsequent identification through sophisticated database searching algorithms that can detect the specific mass shift associated with sulfation. nih.govacs.org Manual validation of tandem mass spectra is crucial to confidently distinguish between sulfated and phosphorylated peptides. nih.govacs.org This methodology has successfully identified numerous novel sulfoproteins and provides a framework for future studies on tyrosine sulfation, including its role in protein-protein interactions analogous to the Hirudin-thrombin system. nih.govacs.org

Biophysical Techniques for Studying Peptide-Protein Interactions

Understanding the binding of sulfated Hirudin (55-65) to its target, thrombin, requires a suite of biophysical techniques that can probe the kinetics, thermodynamics, and structural dynamics of the interaction.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the real-time kinetics of biomolecular interactions. In a typical SPR experiment to study the Hirudin-thrombin interaction, one of the molecules (e.g., thrombin) is immobilized on a sensor chip, and the other (e.g., sulfated Hirudin fragment) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

From the resulting sensorgram, key kinetic parameters can be determined:

Association rate constant (k_a): Describes the rate at which the complex is formed.

Dissociation rate constant (k_d): Describes the rate at which the complex breaks apart.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as k_d/k_a.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for directly measuring the thermodynamic parameters of a binding interaction. nih.govmalvernpanalytical.com In an ITC experiment, a solution of the ligand (e.g., sulfated Hirudin (55-65)) is titrated into a sample cell containing the protein (e.g., thrombin). The heat released or absorbed upon binding is measured directly. harvard.edu

A single ITC experiment can determine:

Binding affinity (K_A or K_D)

Enthalpy change (ΔH)

Stoichiometry of binding (n)

From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. malvernpanalytical.com Studies on the interaction of full-length hirudin with thrombin have revealed a large negative heat capacity change, suggesting that significant conformational changes and folding transitions in both the inhibitor and the protease are coupled to the binding event. nih.gov

Thermodynamic ParameterDescription
ΔH (Enthalpy) The heat released or absorbed during binding, reflecting changes in bonding.
ΔS (Entropy) The change in the randomness or disorder of the system upon binding.
ΔG (Gibbs Free Energy) The overall energy change of the interaction, indicating spontaneity.
K_D (Dissociation Constant) A measure of the affinity between the two molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure and dynamics of molecules in solution. copernicus.org For the Hirudin-thrombin system, NMR has been instrumental in elucidating the solution structure of hirudin and understanding its conformational changes upon binding to thrombin. nih.gov

X-ray Crystallography and Cryo-EM for High-Resolution Complex Structures

X-ray crystallography has been pivotal in providing a high-resolution, three-dimensional structure of the hirudin-thrombin complex. nih.govnih.govembopress.org These crystal structures have revealed the detailed molecular interactions at the binding interface. nih.govnih.govembopress.org The C-terminal tail of hirudin, which includes the (55-65) region, binds to a region on thrombin known as the fibrinogen-binding exosite. nih.govnih.govembopress.orgnih.gov This interaction is characterized by a combination of electrostatic and hydrophobic contacts. nih.govnih.govembopress.org The refined crystal structure of the complex has been determined to a resolution of 2.3 Å, providing a precise view of the complementary surfaces of the two molecules. nih.gov

Cryogenic electron microscopy (Cryo-EM) is an emerging technique for determining the structures of large macromolecular complexes. nih.gov While X-ray crystallography has been the primary method for the Hirudin-thrombin complex, cryo-EM offers a complementary approach, particularly for studying larger assemblies or complexes that are difficult to crystallize. nih.gov It has been successfully used to solve the structures of other coagulation factors and their complexes. nih.gov

Comparative and Theoretical Perspectives on Hirudin 55 65 Sulfated

Comparison of Hirudin (55-65) (Sulfated) with Full-Length Hirudin Variants in Thrombin Inhibition

Hirudin, a potent natural anticoagulant from medicinal leeches, functions as a bivalent inhibitor of thrombin, engaging the enzyme at two distinct sites. nih.gov The compact N-terminal domain binds to the catalytic active site, while the acidic C-terminal tail interacts with the anion-binding exosite I, also known as the fibrinogen recognition site. nih.govresearchgate.net The peptide fragment Hirudin (55-65) represents this C-terminal binding domain and acts as a univalent inhibitor, targeting only exosite I. uniprot.org

The inhibitory potency of these molecules is significantly influenced by post-translational sulfation of a key tyrosine residue (Tyr63) within the C-terminal tail. Natural, full-length hirudin, which is sulfated at Tyr63, is the most powerful known direct thrombin inhibitor, exhibiting an exceptionally low inhibition constant (Ki) in the femtomolar (fM) range. In contrast, recombinant hirudins produced in systems lacking the necessary sulfation machinery are significantly less potent.

Table 1: Comparison of Thrombin Inhibition Constants (Ki) for Hirudin Variants

Inhibitor Type Target Site(s) Sulfation (Tyr63) Approximate Ki Value
Natural Hirudin Bivalent Active Site & Exosite I Yes ~20-25 fM
Recombinant Hirudin Bivalent Active Site & Exosite I No ~200-300 fM
Hirudin (55-65) Fragment Univalent Exosite I Yes Micromolar (µM) to Nanomolar (nM) range
Hirudin (55-65) Fragment Univalent Exosite I No Lower affinity than sulfated fragment

Note: Ki values can vary based on experimental conditions and specific hirudin variants.

Interactions with Other Thrombin Exosite Ligands and Competitive Binding Mechanisms

The mechanism of action for Hirudin (55-65) (sulfated) is centered on its binding to thrombin's anion-binding exosite I. This interaction is a classic example of competitive inhibition, as exosite I is the primary docking site for several of thrombin's natural substrates and cofactors. nih.govnih.gov

The most critical interaction blocked by the hirudin fragment is that between thrombin and fibrinogen. nih.govresearchgate.net Thrombin's cleavage of fibrinogen to form fibrin (B1330869), the structural basis of a blood clot, is dependent on the initial binding of fibrinogen to exosite I. ashpublications.org By occupying this site, Hirudin (55-65) directly prevents fibrinogen from binding, thereby potently inhibiting clot formation. diva-portal.orgnih.gov

Beyond fibrinogen, exosite I also serves as the binding site for other important physiological molecules, leading to further competitive interactions. These include:

Thrombomodulin : An endothelial cell receptor that binds thrombin via exosite I, converting thrombin from a procoagulant to an anticoagulant enzyme.

Platelet Glycoprotein Ib (GPIb) : A receptor on platelets that binds thrombin, contributing to platelet activation. Hirudin C-terminal fragments have been shown to inhibit the specific binding of thrombin to GPIb. nih.gov

Factor V : A coagulation cofactor that is activated by thrombin, with interactions involving exosite I. ashpublications.org

Heparin Cofactor II : A serine protease inhibitor whose N-terminal tail binds to exosite I.

The binding of Hirudin (55-65) to this crucial exosite effectively monopolizes a key interaction hub on the thrombin surface, competitively inhibiting its ability to engage with a range of procoagulant partners. marquette.edu

Table 2: Ligands Competing for Thrombin's Anion-Binding Exosite I

Ligand Physiological Role Consequence of Competition with Hirudin (55-65)
Fibrinogen Primary substrate for fibrin clot formation Inhibition of blood clotting
Thrombomodulin Cofactor for Protein C activation (anticoagulant pathway) Interference with the anticoagulant feedback loop
Platelet Glycoprotein Ib Platelet receptor for thrombin-mediated activation Inhibition of platelet aggregation and activation
Factor V Coagulation cascade cofactor Inhibition of thrombin generation amplification
Heparin Cofactor II Serine protease inhibitor (serpin) Interference with an alternative thrombin inhibition pathway

Insights from Computational Biology and Molecular Modeling

Molecular docking simulations have been instrumental in visualizing and analyzing the specific interactions between Hirudin (55-65) and thrombin at an atomic level. nih.govnih.gov These computational models consistently show the peptide binding to the positively charged exosite I. nih.govresearchgate.net

Docking studies reveal a network of interactions responsible for the stable binding of the peptide. Key findings include:

Electrostatic Interactions : The negatively charged side chains of acidic residues within the peptide (e.g., Asp55, Glu57, Glu58) form strong salt bridges with positively charged lysine (B10760008) and arginine residues in thrombin's exosite I. nih.gov

Hydrogen Bonding : A dense network of hydrogen bonds forms between the peptide's backbone and side chains and the thrombin surface, further stabilizing the complex. researchgate.net

Hydrophobic Interactions : Nonpolar residues in the peptide, such as Phe56 and Ile59, engage in hydrophobic interactions with corresponding pockets on the thrombin surface.

Role of Sulfation : Crucially, simulations highlight the role of the sulfated tyrosine (sTyr63). The sulfate (B86663) group is positioned to form a highly favorable salt bridge with the side chain of Lys81 on thrombin and participate in additional hydrogen bonds, explaining the significantly higher affinity of the sulfated peptide. acs.org

These simulations allow for in silico alanine (B10760859) scanning, where key residues are computationally mutated to alanine to predict their contribution to the binding energy, corroborating experimental findings that residues like Asp55 and Glu57 are critical for inhibition. nih.gov

Table 3: Key Interacting Residues in the Hirudin (55-65)-Thrombin Complex Identified via Molecular Modeling

Hirudin (55-65) Residue Type of Interaction Potential Thrombin Partner Residue(s)
Asp55 Electrostatic (Salt Bridge) Lys/Arg residues in Exosite I
Phe56 Hydrophobic Hydrophobic pocket in Exosite I
Glu57 Electrostatic (Salt Bridge) Lys/Arg residues in Exosite I
Ile59 Hydrophobic Hydrophobic pocket in Exosite I
sTyr63 (Sulfate) Electrostatic (Salt Bridge), H-Bonding Lys81, Tyr76

While molecular docking provides a static snapshot of the bound state, molecular dynamics (MD) simulations offer a dynamic view of the binding process, conformational flexibility, and stability of the peptide-thrombin complex over time. nih.govnih.gov

MD simulations have demonstrated that the C-terminal tail of hirudin, which is largely disordered and flexible in solution, undergoes a significant conformational change upon binding to thrombin. researchgate.net It adopts a more rigid and defined structure, with the final five residues often forming a 310 or alpha-helical turn. This induced-fit mechanism is a key feature of the interaction.

Key insights from MD simulations include:

Binding Pathway : Steered molecular dynamics (SMD), where the peptide is computationally "pulled" away from the binding site, can be used to model the unbinding pathway and calculate the binding free energy, providing a theoretical measure of affinity. acs.orgresearchgate.net

Conformational Stability : Simulations confirm the stability of the critical salt bridges and hydrogen bonds identified in docking studies, showing how they persist over time in a dynamic solvated environment.

Allosteric Effects : MD simulations can reveal how the binding of the peptide to exosite I may induce subtle conformational changes in distant parts of the thrombin molecule, including the active site or the second exosite, suggesting potential allosteric communication across the enzyme. nih.gov

Cross-Species Comparison of Hirudin-Like Peptides and their Sulfation Patterns

Hirudins are not a single entity but a family of related proteins found across different species of blood-feeding leeches, such as Hirudo medicinalis, Hirudinaria manillensis, and Poecilobdella manillensis. diva-portal.orgresearchgate.netscholaris.ca Comparative analysis of the C-terminal sequences of these hirudin variants and related hirudin-like factors (HLFs) reveals both conserved features and significant variations. mdpi.comnih.gov

The C-terminal tails are universally rich in acidic amino acids, preserving the negative charge necessary for binding to the cationic exosite I. nih.gov However, the exact number and position of these residues, as well as the specific amino acid sequence, can differ. scholaris.canih.gov For instance, in some variants from Hirudinaria manillensis, the sulfated Tyr63 is naturally replaced by an aspartic acid residue, which maintains a negative charge at a critical position. researchgate.netresearchgate.net

The pattern of tyrosine sulfation is a key point of divergence.

The position of sulfation is critical. Modification at the position equivalent to Tyr63 in Hirudo medicinalis consistently increases potency.

The evolutionary origin of hirudin appears to be an innovation within a specific lineage of leeches, with related HLFs showing high sequence variability, particularly in the N- and C-terminal regions, which directly impacts their anticoagulant efficacy. scholaris.camdpi.com This diversity highlights an evolutionary pressure for leeches to develop potent and specific inhibitors to counteract the hemostatic systems of their various hosts.

Table 4: Comparison of C-Terminal Sequences of Hirudin Variants from Different Leech Species

Leech Species Hirudin Variant C-Terminal Sequence (approx. 55-65) Key Features
Hirudo medicinalis HV1 D F E E I P E E Y(SO3) L Q Sulfated Tyr63
Hirudinaria manillensis HM1 D F N A I P E E D F Q Asp instead of sTyr
Hirudinaria manillensis HM2 D F D A V P E D D F K Asp instead of sTyr
Hirudo nipponia Hnip_Hirudin E F E E I P E E Y(SO3) L Q Sulfated Tyr63

Sequences are illustrative and represent the key C-terminal binding region.

Future Research Directions in Hirudin 55 65 Sulfated Peptide Science

Design and Synthesis of Next-Generation Hirudin (55-65) (Sulfated) Analogs with Tailored Binding Properties

The design and synthesis of new analogs of the sulfated hirudin fragment (55-65) are focused on enhancing its anticoagulant properties and specificity. Researchers are exploring modifications to the peptide's amino acid sequence to improve its interaction with thrombin, the key enzyme in blood clotting.

One area of investigation involves creating analogs with altered N-terminal and position 56 functionalities. By systematically replacing amino acids at these positions, scientists aim to identify which residues contribute most effectively to the peptide's binding affinity and inhibitory activity. This approach allows for the fine-tuning of the molecule's properties to achieve optimal therapeutic effects.

Another strategy is the development of conformationally constrained analogs. By introducing cyclic structures or other rigid elements, researchers can lock the peptide into its most active shape, potentially increasing its potency and stability. This method draws inspiration from the study of other peptide-based drugs where conformational restriction has led to improved pharmacological profiles.

The synthesis of these next-generation analogs often employs solid-phase peptide synthesis, a technique that allows for the precise, step-by-step assembly of the peptide chain. This method facilitates the incorporation of unnatural or modified amino acids, providing a wide range of possibilities for creating novel structures with tailored binding characteristics. The ultimate goal is to develop more potent and selective anticoagulants based on the hirudin (55-65) scaffold.

Development of Advanced Analytical Techniques for Highly Labile Sulfated Peptides

The analysis of sulfated peptides like Hirudin (55-65) presents significant challenges due to the instability of the sulfate (B86663) group. This lability often leads to the loss of the modification during analysis, complicating accurate characterization. To address this, researchers are actively developing more sophisticated analytical methods.

Mass spectrometry (MS)-based proteomics is a primary tool for studying post-translational modifications (PTMs), but standard techniques can be problematic for sulfated peptides. nih.gov Conventional fragmentation methods in positive ion mode mass spectrometry, such as collision-induced dissociation (CID), often result in the neutral loss of the sulfate group, making it difficult to pinpoint the exact location of the sulfation. acs.org

To overcome these limitations, alternative fragmentation techniques are being explored. Milder methods like electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) have shown promise in preserving the labile sulfate modification on the peptide backbone, allowing for more precise site localization. casss.org Negative ion mode analysis is also being investigated as it can enhance the detection of acidic PTMs like sulfation. acs.org A novel technique called free radical initiated peptide sequencing (FRIPS) in negative ion mode has demonstrated the ability to induce significant backbone cleavage with limited loss of the sulfate group, offering a potential new avenue for analysis. acs.org

Furthermore, improvements in sample preparation and enrichment are crucial. Optimized chromatography techniques, such as the use of specific immobilized metal-ion affinity chromatography (IMAC), are being developed to selectively isolate sulfated peptides from complex mixtures. nih.gov These advancements are essential for enabling high-throughput "sulfomics" studies to better understand the role of tyrosine sulfation in biological processes. nih.govbiorxiv.org

Exploration of Structural Mimicry and Peptidomimetics of the Sulfated Binding Epitope

To overcome the inherent limitations of peptides as therapeutic agents, such as poor stability and bioavailability, researchers are exploring the development of peptidomimetics that mimic the sulfated binding epitope of Hirudin (55-65). This involves designing non-peptide scaffolds that present the key interacting residues in the correct spatial orientation to bind to thrombin.

One approach is to use conformationally constrained macrocyclic molecules to replicate the structure of key secondary motifs, like β-hairpins, which are often involved in protein-protein interactions. nih.govuzh.ch By using rigid templates, such as a D-Pro-L-Pro dipeptide, it is possible to initiate the formation of stable β-hairpin structures that can serve as a scaffold for the desired amino acid side chains. uzh.ch This technology aims to create smaller, more robust molecules that retain the binding affinity of the original peptide. uzh.ch

The design of these mimetics relies on a detailed understanding of the three-dimensional structure of the hirudin-thrombin complex. By identifying the "pharmacophore," or the essential features required for binding, medicinal chemists can design small molecules that replicate these features. uzh.ch This can involve replacing parts of the peptide backbone with non-peptide moieties to create a more drug-like molecule. upc.edu

These peptidomimetics offer the potential for improved pharmacological properties, including increased resistance to enzymatic degradation and better membrane permeability. upc.edu The ultimate goal is to develop orally available anticoagulants that mimic the potent and specific action of the sulfated hirudin fragment.

Investigation of Hirudin (55-65) (Sulfated) Interactions with Other Coagulation System Components in Research Models (excluding clinical focus)

While the primary interaction of hirudin is with thrombin, the sulfated C-terminal fragment (55-65) may also interact with other components of the coagulation cascade. Research in this area aims to build a more complete picture of the fragment's mechanism of action beyond its direct inhibition of thrombin.

In research models, scientists can investigate how Hirudin (55-65) affects the assembly and activity of multi-protein complexes involved in coagulation, such as the prothrombinase complex (Factor Xa and Factor Va). researchgate.net These studies can help determine if the hirudin fragment influences the activation of prothrombin to thrombin by this complex. google.com The specificity of coagulation proteinases is often mediated by exosites, which are binding sites separate from the active site. researchgate.net Understanding how the sulfated hirudin fragment might interact with these exosites on various coagulation factors is a key area of research. researchgate.net

Integration of High-Throughput Screening and Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper and more comprehensive understanding of the mechanisms of action of Hirudin (55-65) (sulfated), researchers are increasingly turning to high-throughput screening (HTS) and "omics" technologies. mdpi.com This approach allows for the analysis of a vast number of molecular interactions and cellular responses simultaneously.

HTS can be used to rapidly screen large libraries of hirudin analogs against thrombin and other potential targets. evandrofanglab.com This enables the efficient identification of compounds with improved binding affinity and specificity. The data generated from HTS can then be analyzed using computational methods to identify structure-activity relationships, guiding the design of more potent inhibitors. scribd.com

"Omics" technologies, such as proteomics and metabolomics, provide a global view of the changes that occur within a biological system in response to the hirudin fragment. mdpi.com For example, proteomic analysis can identify changes in protein expression and post-translational modifications in cells or plasma treated with the peptide, revealing downstream effects on signaling pathways and cellular functions. mdpi.com Metabolomics can uncover alterations in metabolic pathways, providing further insights into the peptide's systemic effects. mdpi.com

Q & A

Q. What structural features of Hirudin (55-65) (sulfated) are critical for thrombin inhibition?

Hirudin (55-65) (sulfated) contains a sulfated tyrosine residue (Tyr63) and a high proportion of dicarboxylic acids, which enhance electrostatic interactions with thrombin's exosite I . The sulfation at Tyr63 increases binding affinity by 10-fold compared to unsulfated variants, as shown in fluorogenic substrate assays (e.g., Z-Gly-Pro-Arg-NHMec) . Researchers should prioritize structural characterization via mass spectrometry or nuclear magnetic resonance (NMR) to confirm sulfation and disulfide bond integrity.

Q. How does sulfation impact the binding kinetics of Hirudin (55-65) to thrombin?

Sulfation reduces the dissociation constant (Kd) to <100 nM, as demonstrated by surface plasmon resonance (SPR) and competitive binding assays . For example, the sulfated form of Hirudin (56-65) exhibits a Kd of 158 nM, while the unsulfated variant shows Kd >1 µM . To replicate these findings, use purified thrombin and standardized buffer conditions (e.g., 20 mM Tris-HCl, pH 7.4) to minimize variability.

Q. What experimental methods are recommended to quantify Hirudin (55-65) (sulfated) activity?

  • Fluorogenic assays : Measure thrombin inhibition using substrates like Z-Gly-Pro-Arg-4MβNA, which releases 4-methoxy-2-naphthylamine (4MβNA) upon cleavage .
  • Fibrin clot assays : Determine IC50 values by monitoring thrombin-induced fibrin polymerization (e.g., IC50 = 0.087 µM for Hirudin (56-65) sulfated) .
  • SPR or isothermal titration calorimetry (ITC) : Quantify binding kinetics and thermodynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for sulfated Hirudin variants?

Discrepancies in Kd values (e.g., identical affinities for unsulfated ddp13 and sulfated ddp30 in some studies) may arise from differences in peptide purity, thrombin isoforms, or assay conditions . Mitigate these by:

  • Validating peptide sulfation via tandem mass spectrometry.
  • Using recombinant thrombin with consistent glycosylation patterns.
  • Including positive controls like Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) (IC50 = 0.087 µM) .

Q. What strategies optimize experimental design for studying Hirudin (55-65) (sulfated) in complex biological matrices?

  • Plasma stability assays : Assess peptide degradation using LC-MS/MS in human plasma (37°C, pH 7.4) with protease inhibitors .
  • Thrombin-thrombomodulin complex studies : Evaluate inhibition of clot-bound thrombin using fibrin-immobilized thrombin and thrombomodulin co-factor assays .
  • Molecular dynamics (MD) simulations : Model interactions between sulfated Tyr63 and thrombin’s anion-binding exosite I .

Q. How do non-sulfated residues in Hirudin (55-65) contribute to thrombin inhibition?

Mutagenesis studies reveal that Glu58 and Glu65 in Hirudin (55-65) enhance binding through charge complementarity with thrombin’s exosite I . To dissect individual contributions:

  • Synthesize alanine-substituted variants (e.g., Glu58Ala) and compare Kd values via SPR.
  • Use circular dichroism (CD) to confirm secondary structure retention post-mutation .

Methodological Considerations

  • Data interpretation : Normalize inhibition curves to thrombin-only controls to account for baseline activity .
  • Reproducibility : Source peptides from vendors providing ≥95% purity (e.g., Sigma-Aldrich recombinant Hirudin, ≥7,000 ATU/mg) .
  • Ethical compliance : For in vivo studies, adhere to guidelines for anticoagulant use and thromboembolism risk mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.